molecular formula C18H20N6O3 B2527291 N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1797951-56-4

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2527291
CAS No.: 1797951-56-4
M. Wt: 368.397
InChI Key: ROSCRPGDACHADG-UHFFFAOYSA-N
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Description

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide-based compound designed for preclinical research and screening. The oxalamide functional group is a recognized pharmacophore in medicinal chemistry, known for its ability to participate in key hydrogen-bonding interactions with biological targets . This compound features a 3-cyanopyridinyl moiety linked through a piperidine scaffold to a 5-methylisoxazole group, a structural motif present in molecules with various bioactive properties. Preliminary research on analogous compounds suggests potential for investigating [state the specific field, e.g., kinase signaling pathways, protein-protein interactions, or a specific disease area], though its exact biological profile requires further elucidation. Researchers can utilize this chemical probe to explore its mechanism of action, with initial studies potentially focusing on its interaction with [state the specific target, e.g., a specific enzyme class or receptor]. This product is intended for use in established in vitro assays to determine binding affinity, functional activity, and selectivity. It is strictly for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-12-9-15(23-27-12)22-18(26)17(25)21-11-13-4-7-24(8-5-13)16-14(10-19)3-2-6-20-16/h2-3,6,9,13H,4-5,7-8,11H2,1H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSCRPGDACHADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, identified by CAS number 1797951-56-4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and efficacy in various biochemical assays.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O3, with a molecular weight of 368.4 g/mol. The structure includes a piperidine ring, a cyanopyridine moiety, and an isoxazole group, which are known to contribute to its biological activity.

PropertyValue
CAS Number1797951-56-4
Molecular FormulaC18H20N6O3
Molecular Weight368.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of related compounds in the same structural family. For instance, derivatives with similar piperidine and pyridine structures showed significant inhibition of cancer cell lines, with GI50 values ranging from 29 nM to 78 nM against various cancer types. The most potent derivative exhibited an IC50 value of 68 nM against the EGFR mutant pathway, indicating a promising therapeutic potential for targeting specific cancer mutations .

The mechanism through which this compound exerts its biological effects involves interaction with key enzymes and signaling pathways. It is hypothesized that the compound may inhibit specific kinases involved in tumor progression and metastasis. Molecular docking studies suggest high binding affinity to the active sites of target proteins, which may lead to altered phosphorylation states and downstream signaling effects .

In Vitro Studies

In vitro experiments have demonstrated that compounds similar to this compound significantly reduced cell viability in several cancer cell lines, including MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and A549 (lung cancer). The results indicated that these compounds could be more effective than established treatments like erlotinib .

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Modifications: Compound A uniquely combines a 3-cyanopyridin-2-yl group on the piperidine ring with a 5-methylisoxazol-3-yl terminal group. This contrasts with analogs like Compound 8 and Compound 13, which feature thiazolyl and chlorophenyl substituents linked to antiviral activity . The cyano group in Compound A may enhance binding affinity to hydrophobic pockets in biological targets, while the isoxazole ring could improve metabolic stability compared to thiazole-containing analogs .

Stereoisomerism is a common challenge; Compound 14 exists as a 1:1 diastereomeric mixture , whereas Compound A’s stereochemical profile remains uncharacterized.

Metabolic Stability :

  • Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) undergo rapid metabolism in hepatocytes without amide hydrolysis, suggesting that Compound A ’s amide bonds may also resist enzymatic cleavage .

The absence of a chlorophenyl group in Compound A may redirect its mechanism toward alternative targets.

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